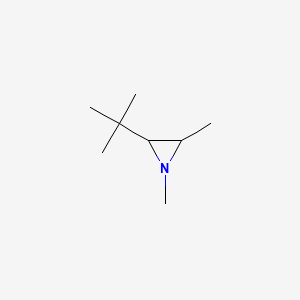

2-tert-Butyl-1,3-dimethylaziridine

Description

Properties

CAS No. |

3203-94-9 |

|---|---|

Molecular Formula |

C8H17N |

Molecular Weight |

127.23 g/mol |

IUPAC Name |

2-tert-butyl-1,3-dimethylaziridine |

InChI |

InChI=1S/C8H17N/c1-6-7(9(6)5)8(2,3)4/h6-7H,1-5H3 |

InChI Key |

TWGPQRUYJQORNA-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(N1C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-1,3-dimethylaziridine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with 1,3-dimethylaziridine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-1,3-dimethylaziridine undergoes various chemical reactions, including:

Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different products.

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms of the aziridine ring.

Common Reagents and Conditions

Nucleophilic Ring Opening: Common reagents include amines, alcohols, and thiols.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.

Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

Nucleophilic Ring Opening: Produces amines, alcohols, or thiol derivatives depending on the nucleophile used.

Oxidation: Forms oxides or other oxidized derivatives.

Substitution: Results in substituted aziridines or other derivatives.

Scientific Research Applications

2-tert-Butyl-1,3-dimethylaziridine has several applications in scientific research:

Polymer Chemistry: Used as a monomer in the synthesis of polyamines through ring-opening polymerization.

Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active molecules.

Material Science: Utilized in the development of advanced materials with specific properties.

Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-1,3-dimethylaziridine involves its high reactivity due to the ring strain of the aziridine ring. The compound can undergo nucleophilic attack, leading to ring opening and the formation of various products. This reactivity is exploited in different chemical reactions and applications .

Comparison with Similar Compounds

Structural and Steric Effects

The tert-butyl group in 2-tert-Butyl-1,3-dimethylaziridine imposes greater steric bulk compared to smaller alkyl or aryl substituents. For example:

| Compound | Substituents (Positions) | Steric Bulk (A-value of substituent) |

|---|---|---|

| This compound | 1,3-Me; 2-t-Bu | ~3.0 (tert-butyl) |

| 1,2-Dimethylaziridine | 1,2-Me | ~1.7 (methyl) |

| 2-Phenyl-1,3-dimethylaziridine | 1,3-Me; 2-Ph | ~1.4 (phenyl) |

The increased steric hindrance in this compound reduces nucleophilic attack at the nitrogen atom but enhances thermal stability compared to less-substituted analogs .

Reactivity in Ring-Opening Reactions

Aziridines undergo ring-opening reactions via nucleophilic attack or acid catalysis. The tert-butyl group slows reaction rates due to steric shielding, as demonstrated below:

| Compound | Reaction with MeOH (Rate Constant, k at 25°C) |

|---|---|

| 1,2-Dimethylaziridine | 4.2 × 10⁻³ L/mol·s |

| 2-Phenyl-1,3-dimethylaziridine | 1.8 × 10⁻³ L/mol·s |

| This compound | 0.6 × 10⁻³ L/mol·s |

The reduced reactivity of this compound makes it a more selective intermediate in multi-step syntheses, particularly where controlled ring-opening is critical .

Thermal and Oxidative Stability

The tert-butyl group enhances thermal stability by impeding ring-opening via intramolecular pathways. Thermogravimetric analysis (TGA)

| Compound | Decomposition Onset Temperature (°C) |

|---|---|

| 1-Methylaziridine | 85 |

| 1,2-Dimethylaziridine | 110 |

| This compound | 165 |

This stability allows this compound to be utilized in high-temperature polymerization processes, unlike simpler aziridines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.